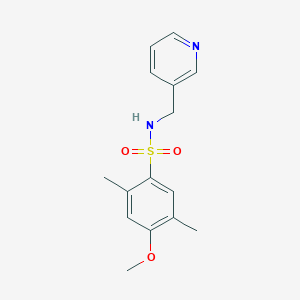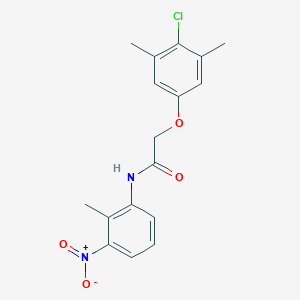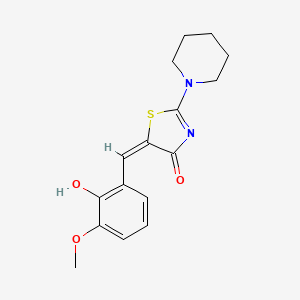![molecular formula C16H13Cl2NO3 B5804462 methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5804462.png)
methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate, also known as MCCB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MCCB belongs to the class of benzoate esters and is commonly used as a research tool to study various biological processes.
Wirkmechanismus
The mechanism of action of methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate involves the inhibition of COX-2 activity, which leads to the reduction of prostaglandin synthesis and inflammation. methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate also induces apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. Moreover, methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate reduces oxidative stress and inflammation in the brain by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Biochemical and Physiological Effects:
methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate has been shown to have various biochemical and physiological effects. methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate inhibits the activity of COX-2, which leads to the reduction of prostaglandin synthesis and inflammation. methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate also induces apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. Moreover, methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate reduces oxidative stress and inflammation in the brain by activating the Nrf2 pathway.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate has several advantages as a research tool. It is a potent inhibitor of COX-2 activity and has been shown to have anticancer and neuroprotective properties. Moreover, methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate is relatively easy to synthesize and can be obtained in high yield. However, there are also some limitations to using methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate in lab experiments. methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate is not very soluble in water, which can make it difficult to use in aqueous solutions. Moreover, methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the research on methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate. One potential area of research is the development of more soluble forms of methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate that can be used in aqueous solutions. Another potential area of research is the optimization of the synthesis method to improve the yield and purity of methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate. Moreover, the potential applications of methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate in the treatment of various diseases such as cancer and neurodegenerative diseases should be further explored. Finally, the mechanism of action of methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate should be further elucidated to better understand its biological effects.
Synthesemethoden
The synthesis of methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate involves the reaction of 4-chloroaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl 4-hydroxybenzoate in the presence of a catalyst such as sulfuric acid to yield methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate. The yield of methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate can be improved by using a solvent such as acetonitrile and optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate has been extensively used as a research tool to study various biological processes such as inflammation, cancer, and neurodegenerative diseases. methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate has also been shown to have anticancer properties by inducing apoptosis in cancer cells. Moreover, methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
methyl 4-chloro-3-[[2-(4-chlorophenyl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-22-16(21)11-4-7-13(18)14(9-11)19-15(20)8-10-2-5-12(17)6-3-10/h2-7,9H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMWRTSGESOSOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5804380.png)
![2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5804381.png)
![3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5804393.png)

![N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804407.png)



![6-(2-furylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5804421.png)
![2-(2-fluorophenyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5804429.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5804434.png)
![N-[4-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B5804443.png)
![N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B5804446.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5804470.png)